5-ethyl-2-{[1-(pyridine-3-carbonyl)piperidin-4-yl]oxy}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-2-{[1-(pyridine-3-carbonyl)piperidin-4-yl]oxy}pyrimidine is a complex organic compound that features a piperidine ring, a pyridine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-2-{[1-(pyridine-3-carbonyl)piperidin-4-yl]oxy}pyrimidine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as gold(I) complexes and oxidizing agents like iodine(III) to facilitate the difunctionalization of double bonds .
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-2-{[1-(pyridine-3-carbonyl)piperidin-4-yl]oxy}pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions are facilitated by bases such as sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
The reactions often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions typically produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 5-ethyl-2-{[1-(pyridine-3-carbonyl)piperidin-4-yl]oxy}pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool for understanding cellular processes and signaling pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is being explored as a candidate for drug development, particularly in the treatment of neurological disorders and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, polymer science, and materials engineering.
Mechanism of Action
The mechanism of action of 5-ethyl-2-{[1-(pyridine-3-carbonyl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound exerts its effects by modulating the activity of these targets, leading to changes in cellular function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyridine-2-carbonitrile
- 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]quinoline
- [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone
Uniqueness
What sets 5-ethyl-2-{[1-(pyridine-3-carbonyl)piperidin-4-yl]oxy}pyrimidine apart from similar compounds is its unique combination of functional groups and ring structures. This unique structure allows for a diverse range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Properties
IUPAC Name |
[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-pyridin-3-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-2-13-10-19-17(20-11-13)23-15-5-8-21(9-6-15)16(22)14-4-3-7-18-12-14/h3-4,7,10-12,15H,2,5-6,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQQFDYCOVSLBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.